molecular formula C28H60BF4N B14640536 N,N,N-Triheptylheptan-1-aminium tetrafluoroborate CAS No. 52089-69-7

N,N,N-Triheptylheptan-1-aminium tetrafluoroborate

Cat. No.: B14640536
CAS No.: 52089-69-7
M. Wt: 497.6 g/mol
InChI Key: YNAPWHJHQXGGDA-UHFFFAOYSA-N
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Description

N,N,N-Triheptylheptan-1-aminium tetrafluoroborate is a quaternary ammonium salt with the molecular formula C28H60BF4N. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a white crystalline solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Triheptylheptan-1-aminium tetrafluoroborate can be synthesized through the quaternization of N,N,N-Triheptylheptan-1-amine with tetrafluoroboric acid. The reaction typically involves the following steps:

    Quaternization Reaction: N,N,N-Triheptylheptan-1-amine is reacted with tetrafluoroboric acid in an organic solvent such as acetonitrile or methanol.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale quaternization reactions using automated reactors. The process includes:

    Reactant Preparation: N,N,N-Triheptylheptan-1-amine and tetrafluoroboric acid are prepared in large quantities.

    Reaction: The reactants are mixed in a reactor under controlled temperature and pressure conditions.

    Purification: The crude product is purified using industrial-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triheptylheptan-1-aminium tetrafluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can produce N,N,N-Triheptylheptan-1-aminium halide.

Scientific Research Applications

N,N,N-Triheptylheptan-1-aminium tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in biochemical assays and as a reagent in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N,N,N-Triheptylheptan-1-aminium tetrafluoroborate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, influencing various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Triheptylheptan-1-aminium bromide
  • N,N,N-Triheptylheptan-1-aminium chloride
  • N,N,N-Triheptylheptan-1-aminium nitrate

Uniqueness

N,N,N-Triheptylheptan-1-aminium tetrafluoroborate is unique due to its tetrafluoroborate anion, which imparts distinct properties such as higher solubility in organic solvents and enhanced stability compared to other similar compounds. This makes it particularly useful in specific applications where these properties are advantageous.

Properties

CAS No.

52089-69-7

Molecular Formula

C28H60BF4N

Molecular Weight

497.6 g/mol

IUPAC Name

tetraheptylazanium;tetrafluoroborate

InChI

InChI=1S/C28H60N.BF4/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;2-1(3,4)5/h5-28H2,1-4H3;/q+1;-1

InChI Key

YNAPWHJHQXGGDA-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC

Origin of Product

United States

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